molecular formula C15H13Cl2NO B11175419 N-(3,5-dichlorophenyl)-3,4-dimethylbenzamide

N-(3,5-dichlorophenyl)-3,4-dimethylbenzamide

Cat. No.: B11175419
M. Wt: 294.2 g/mol
InChI Key: QLWMFWQFPHBJKQ-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-3,4-dimethylbenzamide is an organic compound characterized by the presence of a benzamide group substituted with 3,5-dichlorophenyl and 3,4-dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-3,4-dimethylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

N-(3,5-dichlorophenyl)-3,4-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dichlorophenyl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-9-3-4-11(5-10(9)2)15(19)18-14-7-12(16)6-13(17)8-14/h3-8H,1-2H3,(H,18,19)

InChI Key

QLWMFWQFPHBJKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)C

Origin of Product

United States

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